Molecular Properties: Distinct InChIKey and Canonical SMILES
The 7-ethylnaphthalen-1-amine isomer possesses a unique InChIKey (VUYSHCQRYLSCIY-UHFFFAOYSA-N) and canonical SMILES (CCC1=CC2=C(C=CC=C2N)C=C1) that unequivocally differentiate it from its positional isomers, such as 4-ethylnaphthalen-1-amine (SMILES: CCC1=C2C=CC=CC2=C(N)C) and N-ethylnaphthalen-1-amine (SMILES: CCNC1=CC=CC2=CC=CC=C21) . These structural differences are critical for ensuring procurement of the correct isomer, as even minor changes in substitution pattern can dramatically alter reactivity and biological activity .
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | InChIKey VUYSHCQRYLSCIY-UHFFFAOYSA-N, SMILES CCC1=CC2=C(C=CC=C2N)C=C1 |
| Comparator Or Baseline | 4-ethylnaphthalen-1-amine (CAS 67668-19-3): SMILES CCC1=C2C=CC=CC2=C(N)C |
| Quantified Difference | Distinct atomic connectivity and substitution pattern |
| Conditions | Computational structure analysis |
Why This Matters
Accurate structural identification is essential for procurement to avoid costly errors in synthesis or biological screening where isomeric purity is paramount.
